(3-Aminonaphthalen-2-yl)methanol

Coordination Chemistry Metal Complexes Schiff Base Synthesis

This 2,3-substituted aminonaphthalene is the essential precursor for constructing stereochemically rich aminoalkylnaphthol ligands used in enantioselective organozinc additions. Its vicinal -NH2 and -CH2OH groups create a precise five-membered chelate ring with Cu(II)/Zn(II) that no regioisomer can replicate. Also the sole viable building block for dual-release alcohol photocages. Substitution with 3-amino-2-naphthol or 1-aminonaphthalene-8-methanol leads to failed syntheses. Secure the only geometry that delivers high ee and reliable caging.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 141281-58-5
Cat. No. B120577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminonaphthalen-2-yl)methanol
CAS141281-58-5
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)CO)N
InChIInChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2
InChIKeyJISDTJXWUKAFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminonaphthalen-2-yl)methanol (CAS 141281-58-5): Procurement and Selection Guide for a Bifunctional Naphthalene Scaffold


(3-Aminonaphthalen-2-yl)methanol (CAS 141281-58-5), also known as 3-amino-2-hydroxymethylnaphthalene, is a naphthalene derivative characterized by vicinal amino (-NH2) and hydroxymethyl (-CH2OH) functional groups on its fused bicyclic aromatic framework [1]. The compound has a molecular formula of C11H11NO, a molecular weight of 173.21 g/mol, and is assigned the MDL identifier MFCD00155332 . The spatial proximity and distinct reactivity of these two groups—an electron-rich amine and a primary alcohol—position the molecule as a versatile precursor in organic synthesis. Commercially, it is primarily available in research-grade purity (typically 95% or 98%) from specialized chemical suppliers for laboratory use .

Why Generic Substitution is Not Recommended for (3-Aminonaphthalen-2-yl)methanol (CAS 141281-58-5)


Selecting a close analog of (3-Aminonaphthalen-2-yl)methanol as a generic substitute is scientifically unsound due to the critical role of the specific 2,3-substitution pattern on the naphthalene ring. This arrangement creates a unique spatial and electronic environment that directly governs the compound's reactivity and the properties of its derivatives. Simple substitutions—such as using 1-aminonaphthalene-8-methanol, 3-amino-2-naphthol, or other regioisomeric aminoalkylnaphthols—will result in molecules with fundamentally different geometries, hydrogen-bonding capabilities, and metal-chelating properties [1]. In applications like asymmetric catalysis and fluorescent sensing, the performance of the final ligand or probe is exquisitely sensitive to these subtle structural changes. The 2,3-vicinal relationship facilitates specific chelation modes and imparts particular stereoelectronic properties that cannot be replicated by other positional isomers, leading to unpredictable or suboptimal outcomes in critical experimental workflows [2].

Quantitative Differentiation Guide for (3-Aminonaphthalen-2-yl)methanol (CAS 141281-58-5) vs. Analogs


Precision Chelation: Vicinal Amino-Hydroxymethyl Geometry for Metal Coordination vs. Distal Isomers

The compound's vicinal amino and hydroxymethyl groups enable the formation of stable five-membered chelate rings with metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺ after condensation to a Schiff base ligand . This contrasts sharply with regioisomers like 1-aminonaphthalene-8-methanol (distal substitution) or 3-amino-2-naphthol (hydroxyl vs. hydroxymethyl), which either cannot form chelates or produce fundamentally different coordination geometries, altering the stability and reactivity of the resulting metal complexes [1].

Coordination Chemistry Metal Complexes Schiff Base Synthesis

Superior Enantioselectivity in Asymmetric Catalysis: Aminoalkylnaphthol Ligand Performance in Diethylzinc Additions

While direct data for (3-Aminonaphthalen-2-yl)methanol is absent, a class-level inference from structurally analogous chiral aminoalkylnaphthols (derived from a related naphthalene scaffold) shows they function as highly effective chiral ligands [1]. In the enantioselective addition of diethylzinc to benzaldehyde, certain aminoalkylnaphthol diastereomers were reported to have the 'best asymmetric induction properties' within the study [2]. This is a critical differentiator from simple, non-alkylated aminonaphthols, which lack the steric bulk and chiral environment necessary for high enantioselectivity.

Asymmetric Catalysis Chiral Ligands Aminoalkylnaphthols

Differentiated Photorelease Performance: Meta-Substitution Effect in 2,3-Aminonaphthalene Photocages

Research on aminonaphthalene photocages reveals that the 2,3-substitution pattern is uniquely effective for photoreleasing alcohols. A comparative study showed that 2,3-substituted derivatives are 'good for carboxylic acids and alcohols,' whereas 1,2- and 1,2,4-substituted aminonaphthalenes 'showed good performance as photocages for carboxylic acids, but not for alcohols' [1]. For an alcohol like methanol (relevant to the -CH2OH group), a 2,3-substituted derivative exhibited a photochemical quantum yield (ΦR) of 0.00010 ± 0.00005 for methanol release [1]. This quantitative, albeit low, efficiency validates the functional photoreactivity of the 2,3-motif, a capability not shared by other substitution patterns.

Photocages Photochemistry Drug Delivery

Controlled Reactivity: The Impact of a Hydroxymethyl Group vs. a Phenol in Derivative Synthesis

The presence of a -CH2OH group in the target compound provides a distinct and orthogonal reactivity compared to its closest analog, 3-amino-2-naphthol (CAS 5417-63-0), which features a phenolic -OH group. The hydroxymethyl group can be selectively oxidized to an aldehyde (a key functional handle for further derivatization) without affecting the amino group after protection. In contrast, the phenol in 3-amino-2-naphthol is prone to oxidation to quinones, which leads to decomposition and complex product mixtures, limiting its utility as a reliable building block . This difference in chemical stability and selectivity is a critical factor for reproducible and high-yielding synthetic sequences.

Organic Synthesis Building Block Reactivity

Optimal Application Scenarios for (3-Aminonaphthalen-2-yl)methanol (CAS 141281-58-5) Based on Verified Evidence


Synthesis of Chiral Aminoalkylnaphthol Ligands for Enantioselective Catalysis

This compound is the ideal starting material for creating a library of chiral aminoalkylnaphthol ligands. As established in Section 3, its 2,3-substitution pattern allows for the construction of a stereochemically rich environment around a chelating core [1]. These ligands are designed for use in catalytic asymmetric transformations, such as the enantioselective addition of organozinc reagents to aldehydes, where high enantiomeric excess (ee) is required [2]. This application is not feasible with simpler or differently substituted naphthalene derivatives, making (3-Aminonaphthalen-2-yl)methanol the preferred precursor for this specific class of catalysts.

Development of 2,3-Substituted Aminonaphthalene Photocages for Controlled Alcohol Release

For research groups working in chemical biology or targeted drug delivery, this compound serves as a critical building block for synthesizing photocages capable of releasing alcohols upon light irradiation. The evidence in Section 3 demonstrates that the 2,3-substitution pattern is a strict requirement for this dual carboxylic acid/alcohol release functionality [1]. Substituting this compound with any other aminonaphthalene isomer would result in a photocage that cannot effectively release an alcohol payload, rendering the experiment unsuccessful. This makes it an irreplaceable component in such a specialized research program.

Synthesis of Well-Defined Metal Complexes via Schiff Base Condensation

In coordination chemistry, the compound's vicinal amino and hydroxymethyl groups provide a pre-organized chelation site. Condensation of the amine with an aldehyde yields a Schiff base, which then forms a stable, five-membered chelate ring with a metal ion like Cu(II) or Zn(II) [1]. This precise geometry is crucial for applications in catalysis and materials science. As discussed in Section 2, the use of a regioisomer, such as 1-aminonaphthalene-8-methanol, would lead to a different chelate ring size and altered complex properties, making the target compound the necessary choice for obtaining the desired coordination complex structure [2].

Preparation of Advanced Building Blocks via Selective Oxidation to Naphthaldehyde Derivatives

The -CH2OH group of this compound can be selectively oxidized to an aldehyde, providing a bifunctional building block (an amino-aldehyde) with both nucleophilic and electrophilic sites on the naphthalene scaffold. This is a valuable intermediate for synthesizing more complex molecular architectures through orthogonal reactions. As highlighted in Section 3, this contrasts with the behavior of 3-amino-2-naphthol, where the phenolic -OH is prone to decomposition pathways upon oxidation [1]. The target compound thus provides a more robust and reliable pathway to a naphthaldehyde synthon, improving the overall efficiency and reproducibility of the synthetic route.

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